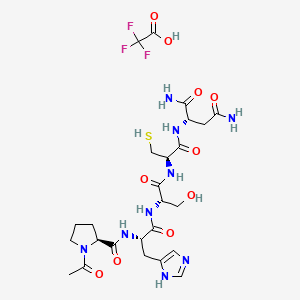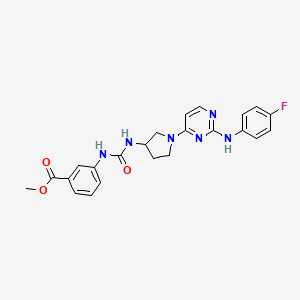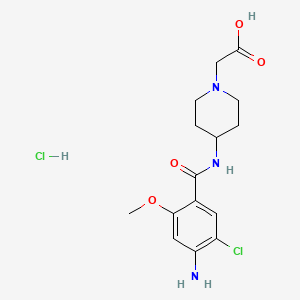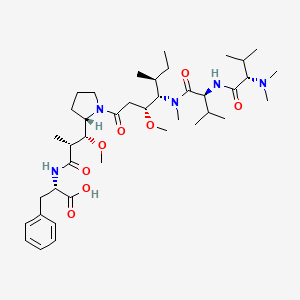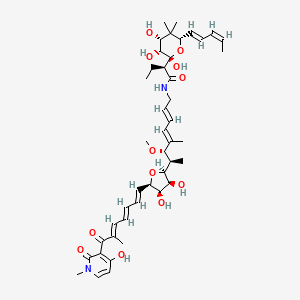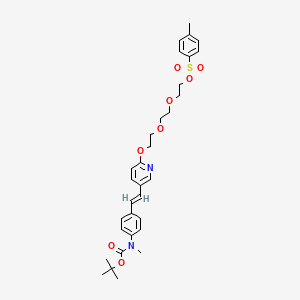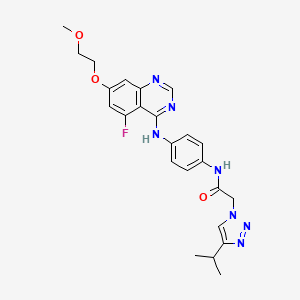
AZD3229
Übersicht
Beschreibung
AZD 3229 is an inhibitor of c-Kit-driven cell proliferation. It selectively inhibits growth of c-Kit mutant (GI50s = 1-971 nM) and PDGFR mutant (GI50s = 1-22 nM) Ba/F3 cell lines over Ba/F3 cell lines expressing Tel-KDR/VEGFR2 (GI50 = 1,378 nM). AZD 3229 (20 mg/kg twice per day) induces tumor regression in a Ba/F3 mouse xenograft model and a mouse allograft model using Ba/F3 cells expressing KIT-exon 11 del/V654A, a common mutation in gastrointestinal stromal tumors (GIST).
AZD3229 is a potent pan-KIT mutant inhibitor for the treatment of gastrointestinal stromal tumors. This compound demonstrates potent single digit nM growth inhibition across a broad cell panel, with good margin to KDR-driven effects. Selectivity over KDR can be rationalised predominantly by the interaction of water molecules with the protein and ligand in the active site and its kinome selectivity is similar to the best of the approved GIST agents. This compound demonstrates excellent cross-species pharmacokinetics, shows strong pharmacodynamic inhibition of target, and is active in several in vivo models of GIST.
Wissenschaftliche Forschungsanwendungen
Hemmung von KIT bei gastrointestinalen Stromatumoren (GIST)
AZD3229 ist ein selektiver Inhibitor von wild-type KIT und einer breiten Palette primärer und sekundärer Mutationen, die bei Patienten mit GIST auftreten {svg_1}. Es wurde gezeigt, dass es sowohl ATP-Bindungs- als auch A-Schleifen-Mutationen von KIT bei klinisch relevanten Expositionen hemmt {svg_2}.
Pharmakokinetische-Pharmakodynamische (PKPD) Beziehungen
Die PKPD-Beziehungen von this compound wurden in einer Reihe von Maus-GIST-Tumormodellen mit primären und sekundären KIT-Mutationen untersucht {svg_3}. This compound treibt die Hemmung von phosphoryliertem KIT in einer expositionsabhängigen Weise an, und optimale Wirksamkeit wird beobachtet, wenn >90% der KIT-Phosphorylierung über das Dosierungsintervall hinweg aufrechterhalten werden {svg_4}.
Vergleich mit anderen KIT-Inhibitoren
This compound wurde mit anderen KIT-Inhibitoren verglichen. Im Vergleich zu den Standard-KIT-Inhibitoren hat this compound das Potenzial, die erforderliche Zielabdeckung über ein breiteres Spektrum von primären oder sekundären Mutationen hinweg zu liefern {svg_5}.
Behandlung von gastrointestinalen Stromatumoren (GIST)
This compound wurde entdeckt und pharmakologisch charakterisiert als potenter KIT/PDGFRα-Inhibitor zur Behandlung von GIST {svg_6}. Es hat eine niedrige nanomolare Aktivität gegen ein breites Spektrum von Sekundärmutationen {svg_7}.
Überlegene Potenz und Selektivität
This compound weist ein überlegenes Potenz- und Selektivitätsprofil im Vergleich zu Standardtherapiemitteln (SoC) - Imatinib, Sunitinib und Regorafenib sowie zu Prüfpräparaten, Avapritinib (BLU-285) und Ripretinib (DCC-2618) auf {svg_8}.
Hemmung der KIT-Signalisierung in patientengeleiteten Xenograft (PDX)-Modellen
This compound bewirkt eine dauerhafte Hemmung der KIT-Signalisierung in patientengeleiteten Xenograft (PDX)-Modellen von GIST, was zu Tumorregressionen bei Dosen führt, die in Ratten-Telemetrie-Studien keine Veränderungen des arteriellen Blutdrucks (BP) zeigten {svg_9}.
Wirkmechanismus
Target of Action
AZD3229, also known as N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide or 9ZGC48P3RV, is a selective inhibitor of wild-type KIT and a wide spectrum of primary and secondary mutations seen in patients with gastrointestinal stromal tumors (GIST) .
Mode of Action
This compound interacts with its target, KIT, by inhibiting the phosphorylation of KIT in an exposure-dependent manner . Optimal efficacy is observed when more than 90% inhibition of KIT phosphorylation is sustained over the dosing interval .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the KIT signaling pathway. By inhibiting the phosphorylation of KIT, this compound disrupts the normal signaling of this pathway, which plays a crucial role in cell survival and proliferation .
Pharmacokinetics
The pharmacokinetic–pharmacodynamic (PKPD) relationship of this compound has been established in a range of mouse GIST tumor models harboring primary and secondary KIT mutations . Integrating the predicted human pharmacokinetics into the mouse PKPD model predicts that an oral twice-daily human dose greater than 34 mg is required to ensure adequate coverage across the mutations investigated .
Result of Action
This compound results in the inhibition of KIT signaling in patient-derived xenograft (PDX) models of GIST, leading to tumor regressions . It is 15 to 60 times more potent than imatinib in inhibiting KIT primary mutations and has low nanomolar activity against a wide spectrum of secondary mutations .
Eigenschaften
IUPAC Name |
N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN7O3/c1-15(2)21-12-32(31-30-21)13-22(33)28-16-4-6-17(7-5-16)29-24-23-19(25)10-18(35-9-8-34-3)11-20(23)26-14-27-24/h4-7,10-12,14-15H,8-9,13H2,1-3H3,(H,28,33)(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJOFQUXYAWOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2248003-60-1 | |
| Record name | AZD-3229 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2248003601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-3229 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZGC48P3RV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




